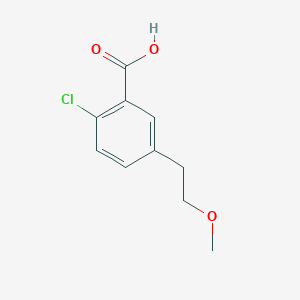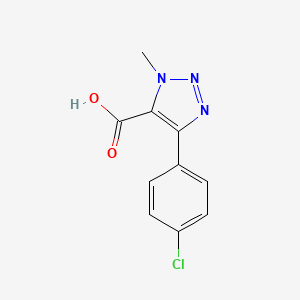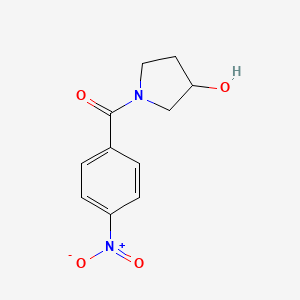
2-Chloro-5-(2-methoxyethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methoxyethyl)benzoic acid: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methoxyethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(2-methoxyethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-(2-methoxyethyl)benzoic acid or 2-thio-5-(2-methoxyethyl)benzoic acid.
Oxidation Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzaldehyde or this compound.
Reduction Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzyl alcohol or 2-chloro-5-(2-methoxyethyl)benzaldehyde.
Applications De Recherche Scientifique
Chemistry: 2-Chloro-5-(2-methoxyethyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorine and methoxyethyl substitutions on the biological activity of benzoic acid derivatives. It is also used in the development of new bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methoxyethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorine and methoxyethyl groups can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the 2-methoxyethyl group.
2-Chloro-5-(methylthio)benzoic acid: Similar structure but has a methylthio group instead of a methoxyethyl group.
2-Chloro-5-iodobenzoic acid: Similar structure but has an iodine atom instead of a methoxyethyl group.
Uniqueness: 2-Chloro-5-(2-methoxyethyl)benzoic acid is unique due to the presence of both chlorine and methoxyethyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-chloro-5-(2-methoxyethyl)benzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-5-4-7-2-3-9(11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
PGOILHXIOWOQQG-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC(=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)



![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)


